![molecular formula C15H22N2O4S2 B2823203 N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214866-38-2](/img/structure/B2823203.png)
N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
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Description
N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C15H22N2O4S2 and its molecular weight is 358.47. The purity is usually 95%.
The exact mass of the compound N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Application : EN300-26585056/Z28073643 has been explored as a potential organic cage component. Researchers have investigated its ability to selectively capture specific analytes (such as pollutants or biological molecules) in complex aqueous media, including wine, fruit juice, and urine .
- Application : EN300-26585056/Z28073643 has been studied using XRD to understand its crystal lattice structure. This information is crucial for understanding its properties and potential applications .
- Application : EN300-26585056/Z28073643 has been investigated in the context of ZnO single crystals. Its growth, structural analysis, and properties have been explored for potential use in ZnO-based photoelectronic devices, photocatalysis, and diluted magnetic semiconductors .
- Application : EN300-26585056/Z28073643 shares structural similarities with 2M4NA. The latter has been studied for optical applications, including photorefractive polymers, due to its nonlinear optical properties. These properties are essential for laser spectroscopy, optical modulators, and other photonic devices .
- Application : EN300-26585056/Z28073643’s structural features align with 4M2NA. The latter has been successfully grown as a single crystal and studied for potential applications .
- Application : EN300-26585056/Z28073643’s molecular structure resembles Schiff bases. These derivatives have applications in various fields, including dyeing, printing processes, and enamels .
Organic Cage Chemistry
X-Ray Powder Diffraction (XRD)
Zinc Oxide (ZnO) Single Crystals
Organic 2-Methoxy-4-Nitroaniline (2M4NA)
Organic 4-Methoxy-2-Nitroaniline (4M2NA)
Schiff Base Derivatives
properties
IUPAC Name |
N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-17(21-2)15(18)14(9-11-22-3)16-23(19,20)12-10-13-7-5-4-6-8-13/h4-8,10,12,14,16H,9,11H2,1-3H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEAELCBCMQLEG-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CCSC)NS(=O)(=O)C=CC1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)C(CCSC)NS(=O)(=O)/C=C/C1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide |
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